An In-depth Technical Guide to Cerium(IV) Sulfate: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Cerium(IV) Sulfate: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Cerium(IV) sulfate, also known as ceric sulfate, is a versatile and powerful inorganic compound with the chemical formula Ce(SO₄)₂.[1] It exists in an anhydrous form as well as several hydrated forms, most commonly as the tetrahydrate, Ce(SO₄)₂·4H₂O.[1][2] This yellow to yellow-orange crystalline solid is a potent oxidizing agent, particularly in acidic solutions, which has led to its widespread use in analytical chemistry and organic synthesis.[1][2][3] Its utility also extends to materials science, where it serves as a precursor for cerium-based nanomaterials.[4] This guide provides a comprehensive overview of its core chemical properties, structure, experimental protocols, and key applications.
Core Chemical and Physical Properties
Cerium(IV) sulfate's properties are largely defined by the high oxidation state (+4) of the cerium ion, making it a strong electron acceptor. The anhydrous and tetrahydrate forms are the most commonly encountered and have distinct properties.[1] The tetrahydrate loses its water of crystallization when heated to 180–200 °C, and the anhydrous salt decomposes at temperatures above 350 °C.[1][2]
| Property | Anhydrous Cerium(IV) Sulfate | Cerium(IV) Sulfate Tetrahydrate |
| Chemical Formula | Ce(SO₄)₂[2] | Ce(SO₄)₂ · 4H₂O[1] |
| Molar Mass | 332.24 g/mol [2][3] | 404.30 g/mol [2] |
| Appearance | Yellow solid[2] | Yellow-orange crystals[2] |
| Density | Not specified | 3.91 g/cm³[1][2] |
| Melting Point | 350 °C (decomposes)[2][3] | 180-200 °C (loses water)[2] |
| Crystal Structure | Orthorhombic[2] | Not specified |
| Magnetic Susceptibility (χ) | +37.0·10⁻⁶ cm³/mol[2] | Not specified |
Solubility Profile
Cerium(IV) sulfate is moderately soluble in water and dilute acids.[2][3] Its neutral aqueous solutions are unstable and slowly undergo hydrolysis to deposit light yellow cerium(IV) oxide (CeO₂).[2][3] It is soluble in dilute sulfuric acid, a property often exploited in the preparation of stable solutions for analytical applications.[1][2] Conversely, it is insoluble in glacial acetic acid and 96% ethanol.[2]
| Solvent | Solubility ( g/100 mL) |
| Water (0 °C) | 21.4[2] |
| Water (20 °C) | 9.84[2] |
| Water (60 °C) | 3.87[2] |
Redox Chemistry and Structure
The primary chemical characteristic of cerium(IV) sulfate is its strong oxidizing potential. The Ce⁴⁺ ion is readily reduced to the colorless Ce³⁺ ion, a process that forms the basis of its use in redox titrations, a technique known as cerimetry.[2][3]
Redox Reaction: Ce⁴⁺ + e⁻ → Ce³⁺[2]
The redox potential of the Ce(IV)/Ce(III) couple is highly dependent on the nature of the acidic medium, a variability attributed to the complexation of the cerium ions with the anions of the acid.[5][6] In 1 M sulfuric acid, the standard redox potential is approximately +1.44 V.[5]
In sulfuric acid solutions, the cerium(IV) ion does not exist as a simple aqua-ion. Instead, it forms a stable complex with both water and bisulfate ligands. The dominant species is believed to be [CeIV(H₂O)₆(HSO₄)₃]⁺ , where the cerium atom has a coordination number of nine, coordinating with six oxygen atoms from water molecules and three from bisulfate ions.[7] This complexation stabilizes the Ce⁴⁺ state and influences the redox potential.[6][7]
In neutral or low-acid aqueous solutions, the highly charged Ce⁴⁺ ion is prone to hydrolysis, leading to the slow precipitation of cerium(IV) oxide.[2][3]
Experimental Protocols
Protocol 1: Preparation of 0.1 M Cerium(IV) Sulfate Volumetric Solution
This protocol describes the preparation of a standard solution for use in redox titrations.
Materials:
-
Cerium(IV) sulfate tetrahydrate (Ce(SO₄)₂·4H₂O)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Deionized water
-
1000 mL volumetric flask
Procedure:
-
Accurately weigh 40.43 g of cerium(IV) sulfate tetrahydrate.[8]
-
In a 1000 mL volumetric flask, add approximately 500 mL of deionized water.
-
Slowly and with caution (the process is exothermic), add 28 mL of concentrated sulfuric acid to the water.[8]
-
Add the weighed cerium(IV) sulfate to the dilute acid solution.[9]
-
Stir until the solid is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute the solution to the 1000 mL mark with deionized water.[9]
-
It is recommended to let the solution stand overnight and then filter it through a sintered glass crucible to remove any potential impurities.[8]
Protocol 2: Standardization by Titration with a Primary Standard
To ensure accuracy in quantitative analysis, the prepared cerium(IV) sulfate solution must be standardized. This example uses di-sodium oxalate as the primary standard.
Materials:
-
Prepared 0.1 M Cerium(IV) sulfate solution
-
Di-sodium oxalate (Na₂C₂O₄), primary standard grade, dried
-
1 M Sulfuric acid
-
Deionized water
-
Combined Platinum ring electrode (for potentiometric titration) or Ferroin indicator
-
Heating system (e.g., hot plate)
-
Burette, beaker, and titration apparatus
Procedure:
-
Accurately weigh 20–40 mg of dry di-sodium oxalate into a beaker.[8]
-
Add 5 mL of 1 M sulfuric acid and 50 mL of deionized water to dissolve the standard.[8]
-
Heat the solution to approximately 70°C. The titration is performed at an elevated temperature because the reaction can be slow at room temperature.[8]
-
Titrate the hot oxalate solution with the 0.1 M cerium(IV) sulfate solution.[8]
-
The endpoint can be detected potentiometrically or by a color change. If using ferroin indicator, the endpoint is marked by a sharp color change. The yellow color of the Ce⁴⁺ ion will disappear as it is consumed, and the final drop will produce a persistent color from the indicator.[8][10]
-
Record the volume of titrant used and calculate the exact molarity of the cerium(IV) sulfate solution.
Protocol 3: Laboratory Synthesis of Cerium(IV) Sulfate
Cerium(IV) sulfate can be synthesized in the lab from cerium(IV) oxide.
Materials:
-
Cerium(IV) oxide (CeO₂)
-
Concentrated sulfuric acid (H₂SO₄, 96-98%)
-
Heating mantle or hot plate with stirring
-
Conical flask and condenser
Procedure:
-
Place fine, calcined cerium(IV) oxide into a conical flask.[2]
-
Add an excess of concentrated sulfuric acid. For example, 4 g of CeO₂ can be reacted with 12 mL of 96% H₂SO₄.[11]
-
Attach a condenser to the flask to prevent the loss of acid vapor.
-
Heat the mixture to near its boiling point with vigorous stirring.[11]
-
The reaction mixture will change color from pale yellow to orange and finally to a dense brick-red paste as the reaction proceeds.[11]
-
After the reaction is complete (typically under 30 minutes), the mixture is cooled. The product, cerium(IV) sulfate, can then be isolated by filtration and washing.[11]
Applications in Research and Development
Cerium(IV) sulfate's strong oxidizing power and catalytic activity make it a valuable reagent in several fields.
-
Analytical Chemistry (Cerimetry): It is a primary reagent for redox titrations to quantify a wide range of reducing agents, such as oxalates, arsenites, and iron(II) compounds.[1][2] The sharp, visually distinct transition from the yellow Ce⁴⁺ ion to the colorless Ce³⁺ ion facilitates endpoint detection.[1][2]
-
Organic Synthesis: It functions as a reusable heterogeneous Lewis acid catalyst in various organic transformations.[1][12] It is used for the selective oxidation of secondary alcohols to ketones, the synthesis of β-acetamidocarbonyl compounds, and in multi-component reactions to produce complex heterocyclic structures like polyhydroquinolines.[1][13]
-
Materials Science: It serves as a chemical precursor for the synthesis of cerium dioxide (CeO₂) nanoparticles.[4] These nanoparticles have significant applications in catalysis, particularly in automotive catalytic converters, and in polishing agents.[5][14]
Safety and Handling
Cerium(IV) sulfate is a hazardous substance that requires careful handling.
-
Hazards: It is a strong oxidizer and may cause a fire upon contact with combustible materials.[15][16] It is corrosive and can cause severe irritation or burns to the skin, eyes, and respiratory tract.[15][17][18] Ingestion can lead to digestive tract irritation with nausea and vomiting.[15] It is also classified as very toxic to aquatic life with long-lasting effects.[18][19]
-
Handling: Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][15] Work in a well-ventilated area or a fume hood, and minimize dust generation.[15][17]
-
Storage: Store in a tightly closed container in a dry, cool place (recommended 15–25 °C).[17] Keep away from heat, combustible materials, and reducing agents.[15][17]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Cerium(IV) sulfate - Wikipedia [en.wikipedia.org]
- 3. Cerium(IV)_sulfate [chemeurope.com]
- 4. CERIC SULFATE | 13590-82-4 [chemicalbook.com]
- 5. Cerium(IV) sulfate | 13590-82-4 | Benchchem [benchchem.com]
- 6. Unveiling the Cerium(III)/(IV) Structures and Charge-Transfer Mechanism in Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mt.com [mt.com]
- 9. tech-publish.com [tech-publish.com]
- 10. Titration of cerium (IV) sulphate with sodium oxalate at the room temperature using ferroin as internal indicator | Semantic Scholar [semanticscholar.org]
- 11. Sciencemadness Discussion Board - Preparation of Cerium (IV) sulfate anh. from CeO2 (OTC Chem) - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
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- 18. fishersci.com [fishersci.com]
- 19. merckmillipore.com [merckmillipore.com]
